molecular formula C11H19NO4 B13703072 Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate

Cat. No.: B13703072
M. Wt: 229.27 g/mol
InChI Key: PJCOLFTZORXKKQ-UHFFFAOYSA-N
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Description

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate is a cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its stereochemistry (1R,2S) is critical for applications in asymmetric synthesis and drug development, where spatial arrangement influences biological activity and synthetic pathways. The Boc group enhances stability under basic conditions and is selectively cleaved under acidic conditions, making it a versatile intermediate in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCOLFTZORXKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31705066 typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

Industrial production of MFCD31705066 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the cyclopropanation process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality. Deprotection is typically achieved under acidic conditions:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Mechanism : Acidic cleavage of the carbamate bond generates a free amine and releases CO₂ and tert-butanol.

  • Outcome : The reaction yields methyl (1R,2S)-2-aminocyclobutanecarboxylate, which is highly reactive and prone to oxidation or further functionalization .

Key Consideration : Stereochemical integrity at the C-1 and C-2 positions is preserved during deprotection, as confirmed by chiral HPLC and NMR analyses .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling peptide coupling or salt formation:

  • Conditions :

    • Basic hydrolysis: NaOH (2 M) in THF/H₂O (1:1) at 60°C.

    • Acidic hydrolysis: H₂SO₄ (1 M) in methanol/water (3:1) under reflux.

  • Products : (1R,2S)-2-(Boc-amino)cyclobutanecarboxylic acid, isolated in 85–92% yield.

Kinetic Studies : Hydrolysis rates vary with solvent polarity, with THF/water mixtures favoring faster conversion compared to methanol .

C–H Functionalization Reactions

The cyclobutane ring participates in palladium-catalyzed C–H arylation, enabling structural diversification:

Monoarylation Protocol :

EntryConditionsYield (%)Byproduct (%)
1Pd(OAc)₂, Ag₂CO₃, pivalic acid, HFIP, 90°C68<5
2Pd(OAc)₂, Ag₂CO₃, TFE, 110°C3015
  • Mechanism : Directed C–H activation by palladium, followed by oxidative addition with aryl iodides .

  • Outcome : Selective monoarylation at the C-3 position of the cyclobutane ring, confirmed by 1^1H NMR and LC-MS .

Stereochemical Impact : Steric hindrance from the Boc group directs regioselectivity, favoring trans-addition products .

Radical-Mediated Halogenation

Decarboxylative halogenation is feasible after ester hydrolysis, though less common due to competing pathways:

  • Conditions : N-bromosuccinimide (NBS) or CCl₄ under UV light .

  • Mechanism : Acyloxy radical formation, followed by CO₂ extrusion and halogen abstraction .

  • Product : 2-(Boc-amino)cyclobutyl bromide, isolated in 30–45% yield .

Limitation : Competing side reactions (e.g., cyclobutane ring-opening) reduce yields .

Stability Under Thermal and pH Variation

  • Thermal Stability : Decomposition begins at 150°C, releasing CO₂ and tert-butyl fragments (TGA data).

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but undergoes rapid hydrolysis at pH < 3 or > 10 .

Comparative Reactivity

Reaction TypeKey ReagentsYield Range (%)Stereochemical Outcome
Boc DeprotectionTFA/DCM90–98Retention of configuration
Ester HydrolysisNaOH/H₂O85–92Racemization < 2%
C–H ArylationPd(OAc)₂, Ag₂CO₃30–68Trans-diaxial addition
Radical HalogenationNBS, UV light30–45Mixture of diastereomers

Scientific Research Applications

MFCD31705066 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive compound, with investigations into its effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD31705066 involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. These interactions can disrupt normal cellular functions and pathways, resulting in various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 951173-35-6
  • Stereochemistry : (1R,2S) configuration ensures distinct reactivity and interaction profiles compared to stereoisomers .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among cyclobutane derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate Boc-amino, methyl ester 229.27 Acid-labile Boc protection; chiral center at C1 and C2
Methyl (1S,2R)-2-(Boc-amino)cyclobutanecarboxylate Boc-amino, methyl ester 229.27 Stereoisomer; inverted configuration at C1 and C2
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Methylamino, methyl ester, HCl salt 180.64 (free base) Lacks Boc protection; polar due to HCl salt
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate Cyclohexylmethyl group, methyl ester 308.47 Bulky substituent; reduced synthetic yield (67%)
Methyl (1S,2S,3R)-2-phenyl-3-(4-boronophenyl)cyclobutane-1-carboxylate Phenyl, boronate ester, methyl ester 378.23 Photoredox synthesis; boronate enables Suzuki couplings

Stability and Reactivity

  • Boc Group : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl. This contrasts with benzyloxycarbonyl (Z) groups (e.g., in ’s compound), which are base-sensitive .
  • Methylamino Derivatives: Higher polarity and water solubility due to the HCl salt, advantageous in biological assays but less stable in acidic environments .

Spectroscopic Data

  • NMR: The (1R,2S) configuration produces distinct splitting patterns. For example, Methyl 1-(methylamino)cyclobutanecarboxylate shows δ 2.50–2.46 ppm (m, 5H) for cyclobutane protons .
  • HRMS: this compound displays a molecular ion peak at m/z 229.27, consistent with its formula .

Biological Activity

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a Boc (tert-butoxycarbonyl) protected amino group and a carboxylate ester. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, and it possesses unique stereochemical properties that may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the Boc group enhances the stability and solubility of the compound, allowing for better interaction with biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Biological Activity Summary

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG-2 and MCF-7. The mechanism involved the inhibition of the STAT3 signaling pathway, leading to increased apoptosis markers such as Bax and decreased Bcl-2 levels .
  • Inflammation Models : In animal models of inflammation, compounds related to this compound showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
  • Enzyme Interaction Studies : Research has indicated that this compound can effectively inhibit certain enzymes involved in metabolic processes, which could be leveraged for drug development targeting metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate?

A robust method involves starting with 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid. The Boc-protected amino group is introduced via a two-step process:

Methylation : React with methyl iodide (1.45 mL, 23.3 mmol) in DMF using sodium hydride (55%, 0.61 g) as a base at 0°C under nitrogen .

Esterification : Use methanol in acidic conditions to form the methyl ester.
Purification via silica gel chromatography (hexane/ethyl acetate) yields the product with >95% purity. Analytical validation includes LCMS (m/z 411 [M+H]+) and HPLC retention time (1.18 minutes, SMD-TFA05 method) .

Q. How is stereochemical integrity maintained during synthesis?

Chiral resolution is critical. Use chiral HPLC (e.g., C18 reverse-phase column) to confirm enantiomeric excess. For example, (1R,2S) configuration is validated via ¹H-NMR (e.g., δ 2.56–2.31 ppm for cyclobutane protons) and retention time alignment with reference standards .

Q. What purification techniques are effective for isolating this compound?

  • Reverse-phase chromatography : C18 columns with acetonitrile/water gradients achieve >95% purity .
  • Silica gel chromatography : Hexane/ethyl acetate (3:1) separates ester derivatives efficiently .
  • Crystallization : Use ethyl acetate with 4-toluenesulfonate to isolate hydrochloride salts (80% yield) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cyclobutane ring strain effects on reactivity?

Cyclobutane’s inherent ring strain (≈26 kcal/mol) impacts reaction kinetics. For example:

  • Functionalization challenges : Steric hindrance at the 2-position slows nucleophilic substitutions. Use bulky bases (e.g., DIPEA) to mitigate side reactions .
  • Thermal stability : Monitor decomposition at >60°C via TGA. Optimize reactions at 0–25°C to preserve stereochemistry .

Q. What strategies address low yields in Boc-deprotection steps?

  • Acid sensitivity : Use 4 M HCl/dioxane at 0°C to cleave Boc groups without ester hydrolysis .
  • Yield optimization : Add scavengers (e.g., triisopropylsilane) to prevent carbocation rearrangements. Typical yields improve from 70% to 90% under controlled conditions .

Q. How do competing reaction pathways affect stereochemical outcomes?

  • Epimerization risk : Basic conditions (e.g., NaH) may racemize the (1R,2S) configuration. Use low temperatures (0–5°C) and short reaction times (≤3 hours) to suppress this .
  • Side products : Monitor for methyl migration byproducts via LCMS (e.g., m/z 353 [M+H]+ for truncated analogs) .

Q. What analytical methods validate structural and stereochemical purity?

Method Key Parameters Reference
¹H-NMR δ 3.82 ppm (ester -OCH3), coupling constants (J = 7.9 Hz for cyclobutane protons)
LCMS m/z 411 [M+H]+, retention time: 1.18 minutes
Chiral HPLC Retention time alignment with enantiopure standards

Q. How can computational tools predict feasible synthetic routes?

Retrosynthesis algorithms (e.g., AI-powered platforms) prioritize routes with high atom economy. For example:

  • One-step pathways : Direct cyclopropanation of α,β-unsaturated esters using Rh(II) catalysts.
  • Multi-step routes : Boc protection → cyclobutane ring formation → esterification. Validate using databases like Reaxys for reaction feasibility .

Data Contradictions and Resolutions

  • Conflict : Patent data (EP 4374877) reports 100% yield for Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, but industrial-scale syntheses often achieve ≤80% .
    • Resolution : Small-scale reactions minimize side reactions; scale-up requires optimized mixing and temperature control.
  • Conflict : LCMS m/z values vary between analogs (e.g., m/z 353 vs. 658 for related compounds).
    • Resolution : Confirm molecular ion adducts (e.g., [M+Na]+ or [M+H]+) using high-resolution MS .

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